molecular formula C16H20N4O3S B6564398 2-{[1-(carbamoylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide CAS No. 921845-89-8

2-{[1-(carbamoylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide

Cat. No.: B6564398
CAS No.: 921845-89-8
M. Wt: 348.4 g/mol
InChI Key: ITAFEQYQMZQXMD-UHFFFAOYSA-N
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Description

2-{[1-(carbamoylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide is a novel compound that combines imidazole and phenylacetamide moieties. This compound is characterized by its unique chemical structure, which includes an imidazole ring, a sulfanyl group, and a phenylacetamide moiety, making it a subject of interest in various fields, including organic chemistry, medicinal chemistry, and material sciences.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(carbamoylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide typically involves a multi-step process. One of the common synthetic routes includes:

  • Imidazole Formation: The synthesis begins with the formation of the imidazole ring through a cyclization reaction.

  • Sulfanyl Group Attachment: The sulfanyl group is then introduced, linking to the imidazole ring.

  • Phenylacetamide Moiety Addition: Finally, the phenylacetamide moiety is attached to the structure through an acylation reaction.

Industrial Production Methods

In industrial settings, the production of this compound might involve optimized reaction conditions to enhance yield and purity, including the use of specialized catalysts and solvents to streamline the synthetic process. The precise conditions would depend on the scale of production and the desired quality of the final product.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes several types of chemical reactions, including:

  • Oxidation: It can undergo oxidation reactions at the hydroxymethyl or sulfanyl groups.

  • Reduction: Reduction reactions might occur at the carbamoylmethyl group.

  • Substitution: The imidazole ring can be a site for various substitution reactions due to its electron-rich nature.

Common Reagents and Conditions

  • Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

  • Reducing Agents: Sodium borohydride or lithium aluminum hydride might be employed for reduction.

  • Substituents: Halogens or alkyl groups could be introduced via substitution reactions using appropriate halides or alkylating agents.

Major Products

The major products of these reactions would vary depending on the reagents and conditions used but might include oxidized, reduced, or substituted analogs of the original compound.

Scientific Research Applications

Chemistry

In organic chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules.

Biology

In biological contexts, it might be investigated for its interactions with biomolecules, possibly serving as a ligand in biochemical assays.

Medicine

Pharmacologically, this compound could be explored for therapeutic potential, such as enzyme inhibition or receptor modulation.

Industry

Industrially, the compound could find applications in material sciences, possibly in the development of novel materials with unique properties.

Mechanism of Action

The mechanism by which this compound exerts its effects likely involves its interaction with specific molecular targets. The imidazole ring, for instance, can interact with various enzymes or receptors, modulating their activity. The presence of the sulfanyl group could influence the redox potential of the compound, affecting its biological activity. Detailed mechanistic studies would be required to elucidate these pathways fully.

Comparison with Similar Compounds

Compared to other similar compounds, 2-{[1-(carbamoylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide stands out due to its unique combination of functional groups. Similar compounds might include:

  • Imidazole Derivatives: Such as 1-(hydroxymethyl)-1H-imidazole.

  • Phenylacetamide Analogs: Including N-(2,4-dimethylphenyl)acetamide.

the presence of both the imidazole and phenylacetamide moieties, linked via a sulfanyl group, highlights its distinctiveness.

Properties

IUPAC Name

2-[2-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3S/c1-10-3-4-13(11(2)5-10)19-15(23)9-24-16-18-6-12(8-21)20(16)7-14(17)22/h3-6,21H,7-9H2,1-2H3,(H2,17,22)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITAFEQYQMZQXMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NC=C(N2CC(=O)N)CO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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